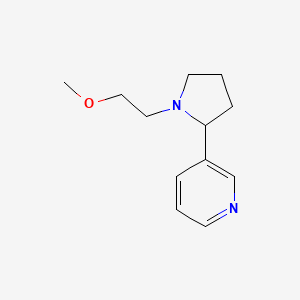
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
JWH-018 acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When JWH-018 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-018 in lab experiments is that it is a well-characterized compound that has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using JWH-018 in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are many potential future directions for research on JWH-018 and other synthetic cannabinoids. One area of interest is the development of new compounds that have more specific effects on the endocannabinoid system, which could be used to treat a variety of medical conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, which could help to inform public health policy and regulation. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which could help to optimize dosing and minimize adverse effects.
Méthodes De Synthèse
JWH-018 is synthesized by reacting 1,2,3,4-tetrahydronaphthalene with cyclohexanone in the presence of sodium hydride to form 4-hydroxycyclohexyl ketone. This compound is then reacted with methylamine and urea to form JWH-018.
Applications De Recherche Scientifique
JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for mediating the effects of 3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and other cannabinoids.
Propriétés
IUPAC Name |
3-(4-hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(18(22)19-15-7-10-17(21)11-8-15)16-9-6-13-4-2-3-5-14(13)12-16/h2-5,15-17,21H,6-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBHSYXEQXHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)



![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)


![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)